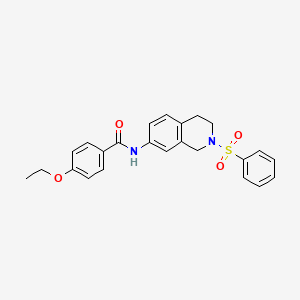

![molecular formula C20H21N3O3S2 B2517015 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanon CAS No. 895450-41-6](/img/structure/B2517015.png)

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

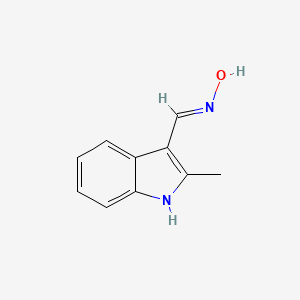

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone are Mycobacterium tuberculosis and cyclooxygenase (COX) enzymes . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated inhibitory activity against COX enzymes, which play a crucial role in inflammation and pain signaling pathways .

Mode of Action

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone interacts with its targets, leading to changes in their normal functioning. In the case of M. tuberculosis, the compound inhibits the growth of the bacteria, thereby helping to control the spread of tuberculosis . When interacting with COX enzymes, the compound inhibits their activity, which can lead to a reduction in inflammation and pain .

Biochemical Pathways

The compound affects the biochemical pathways associated with M. tuberculosis growth and COX-mediated inflammation. By inhibiting the growth of M. tuberculosis, the compound disrupts the bacterial life cycle and prevents the progression of tuberculosis . The inhibition of COX enzymes disrupts the synthesis of prostaglandins, bioactive lipids that mediate inflammatory responses, thereby alleviating inflammation and pain .

Pharmacokinetics

tuberculosis and COX enzymes suggests it has sufficient bioavailability to interact with these targets

Result of Action

The action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone results in the inhibition of M. tuberculosis growth and COX enzyme activity. This leads to a decrease in the spread of tuberculosis and a reduction in inflammation and pain .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or hydrophobic interactions .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been shown to bind to various biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation .

Dosage Effects in Animal Models

The dosage effects of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone in animal models have not been reported. Benzothiazole derivatives have been shown to exhibit various pharmacological activities in animal models .

Metabolic Pathways

Benzothiazole derivatives have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives have been shown to localize in various subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one typically involves a multi-step process. One common method starts with the preparation of 2-(piperazin-1-yl)benzo[d]thiazole, which is then subjected to further reactions to introduce the sulfonyl group and other substituents . The reaction conditions often involve the use of copper catalysts, such as copper(II) sulfate pentahydrate, and solvents like t-BuOH/water mixtures .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers an eco-friendly and efficient alternative to conventional methods. This approach can significantly reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the sulfonyl group.

1-(Benzyl)-1H-1,2,3-triazol-4-yl(piperazin-1-yl)methanone: This compound features a triazole ring instead of the benzothiazole ring.

Uniqueness

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one is unique due to the presence of the sulfonyl group, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLZORIFSOSEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2516933.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/new.no-structure.jpg)

![1-[5-(4-chlorobenzenesulfinyl)-1,2,3-thiadiazole-4-carbonyl]piperidine](/img/structure/B2516947.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![(2E)-3-(furan-2-yl)-1-[4-(pyridin-2-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2516952.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)